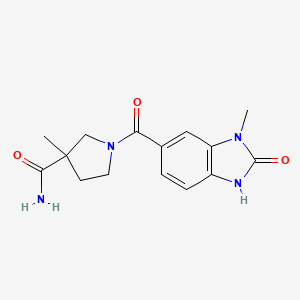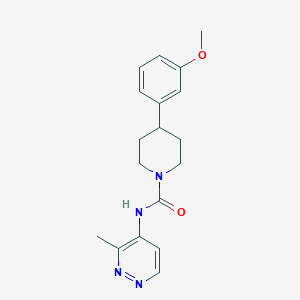![molecular formula C20H28N2O3 B7359748 1-(2-Phenyloxan-4-yl)-3-[(2-prop-1-en-2-yloxolan-3-yl)methyl]urea](/img/structure/B7359748.png)
1-(2-Phenyloxan-4-yl)-3-[(2-prop-1-en-2-yloxolan-3-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenyloxan-4-yl)-3-[(2-prop-1-en-2-yloxolan-3-yl)methyl]urea, commonly known as PPU, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPU is a urea derivative that possesses a unique chemical structure, making it a promising candidate for drug development and other scientific research applications.
作用机制
The mechanism of action of PPU is not fully understood, but it is believed that PPU exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. PPU has been shown to inhibit the activity of protein kinase B (AKT), a protein that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
PPU has been shown to have several biochemical and physiological effects. In animal models, PPU has been shown to reduce inflammation, inhibit cancer cell growth, and induce apoptosis. PPU has also been shown to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
实验室实验的优点和局限性
One of the main advantages of using PPU in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and reach its target site. PPU is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using PPU in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of PPU. One potential direction is the development of PPU-based drugs for the treatment of cancer and other diseases. Another direction is the study of the mechanism of action of PPU, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of PPU in humans, as most of the studies to date have been conducted in animal models.
Conclusion:
In conclusion, PPU is a promising compound that has potential applications in various scientific research fields. Its unique chemical structure and mechanism of action make it a promising candidate for drug development and other scientific research applications. Further studies are needed to fully understand the potential of PPU and its limitations in various scientific research fields.
合成方法
PPU can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-propen-1-ol with 4-methyl-2-oxazoline to form 2-propen-1-yl 4-methyl-2-oxazoline. This intermediate is then reacted with 2-phenyloxirane to form 1-(2-phenyloxan-4-yl)ethanol. The final step involves the reaction of 1-(2-phenyloxan-4-yl)ethanol with N,N-dimethylformamide dimethyl acetal and urea to form PPU.
科学研究应用
PPU has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of PPU is in the field of cancer research. PPU has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. PPU has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
属性
IUPAC Name |
1-(2-phenyloxan-4-yl)-3-[(2-prop-1-en-2-yloxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-14(2)19-16(8-10-25-19)13-21-20(23)22-17-9-11-24-18(12-17)15-6-4-3-5-7-15/h3-7,16-19H,1,8-13H2,2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSTBZHAXVFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(CCO1)CNC(=O)NC2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)

![2-(2,5-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7359694.png)
![1-[(3-Methylphenyl)methylsulfonyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one](/img/structure/B7359707.png)


![N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide](/img/structure/B7359733.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359735.png)
![(2,6-dihydroxyphenyl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7359746.png)
![N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7359747.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-4-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B7359755.png)
